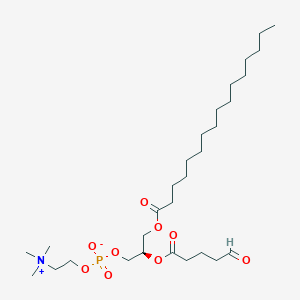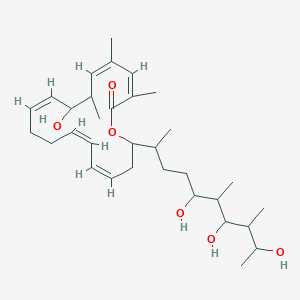
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one is a natural product found in Streptomyces halstedii and Streptomyces graminofaciens with data available.
Aplicaciones Científicas De Investigación
Oxylipins from Microalgae and TNF-α Inhibition
Research on microalgae like Chlamydomonas debaryana and Nannochloropsis gaditana has revealed the isolation of oxylipins, compounds related in structure and function to (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one. These oxylipins demonstrated significant inhibition of TNF-α production in macrophages, highlighting their potential in anti-inflammatory applications (de los Reyes et al., 2014).
Icetexane Diterpenoids and Molecular Structure
Icetexane diterpenoids, such as 11,12-Dihydroxy-10,6,8,11,13-icetexapentan-1-one isolated from the roots of Premna obtusifolia, offer insights into complex molecular structures that may share similarities with the target compound. These studies contribute to understanding the stereochemistry and molecular conformations vital for the activity of such compounds (Razak et al., 2011).
Fatty Acid Hydroperoxides and Peroxy Radicals
Research on fatty acid hydroperoxides, similar in structure to the target compound, demonstrates their conversion into various products via metal-catalyzed reactions. Such transformations are essential for understanding the reactivity and potential applications of similar compounds (Haynes & Vonwiller, 1990).
Bioactive Organotin Compounds
The synthesis of bioactive organotin compounds from sodium deoxycholate shows the potential of combining complex organic structures with metal atoms. These compounds exhibited significant antimicrobial and antitumor activities, which may be relevant to similar compounds (Shaheen et al., 2014).
Scientific Research Applications of (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Oxylipins and Anti-Inflammatory Activity
Research on microalgae such as Chlamydomonas debaryana and Nannochloropsis gaditana has led to the isolation of oxylipins. These compounds, derived from fatty acids, show promising anti-inflammatory effects. For instance, C-16 hydroxy acid significantly decreased TNF-α levels, highlighting its potential in addressing inflammation-related concerns (de los Reyes et al., 2014).
Icetexane Diterpenoid and Molecular Structure
The compound "11,12-Dihydroxy-10,6,8,11,13-icetexapentan-1-one" is a new icetexane diterpenoid isolated from Premna obtusifolia. Its structure, involving three fused rings, has been elucidated, adding to our understanding of complex organic molecules (Razak et al., 2011).
Catalysis in Fatty Acid Transformations
In the realm of chemical transformations, copper(II) trifluoromethanesulphonate has been identified as an effective catalyst for the conversion of certain fatty acid hydroperoxides into hydroperoxy dioxolanes and dioxabicycloheptanes, demonstrating the role of catalysis in organic synthesis (Haynes & Vonwiller, 1990).
Protective Subunits in Erythronolides
Studies on erythronolides, which are crucial in antibiotic biosynthesis, have examined the structure of a protected C(1)-C(10) subunit. This research aids in understanding the molecular architecture of these complex molecules (Lynch et al., 1989).
Triorganotin(IV) Derivatives and Bioactivity
The synthesis and structural elucidation of triorganotin(IV) derivatives of sodium deoxycholate reveal their promising antimicrobial and antitumor activities, expanding the scope of organotin chemistry in biomedical applications (Shaheen et al., 2014).
Propiedades
Número CAS |
145177-62-4 |
|---|---|
Nombre del producto |
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one |
Fórmula molecular |
C32H52O6 |
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one |
InChI |
InChI=1S/C32H52O6/c1-21-19-23(3)28(34)15-13-11-9-8-10-12-14-16-30(38-32(37)24(4)20-21)22(2)17-18-29(35)26(6)31(36)25(5)27(7)33/h8,10,12-15,19-20,22-23,25-31,33-36H,9,11,16-18H2,1-7H3/b10-8-,14-12-,15-13-,21-19-,24-20- |
Clave InChI |
BLYZUBYBBZIPIQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1/C=C(\C=C(/C(=O)OC(C/C=C\C=C/CC/C=C\C1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)\C)/C |
SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C |
SMILES canónico |
CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C |
Sinónimos |
FD 892 FD-892 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
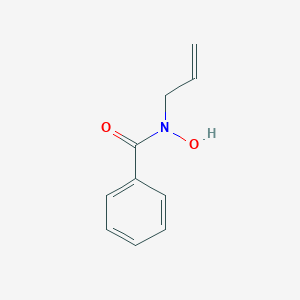
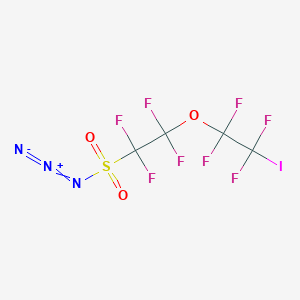
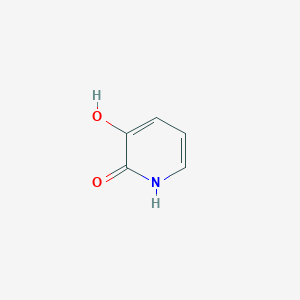
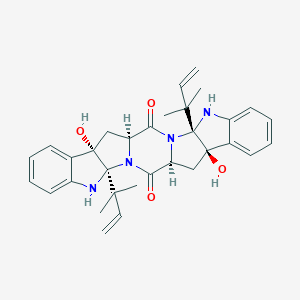
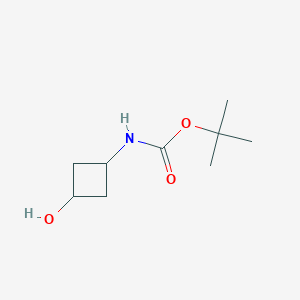
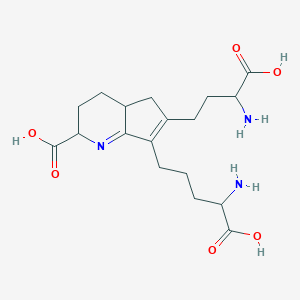
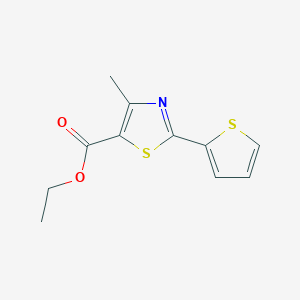
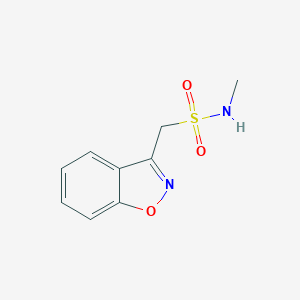
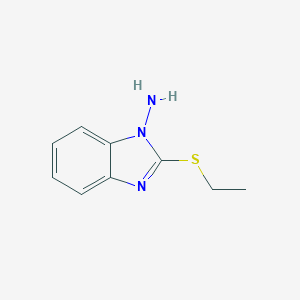
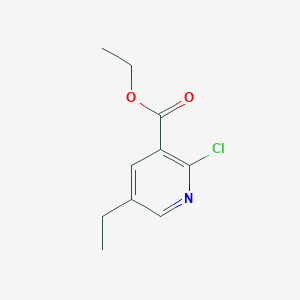
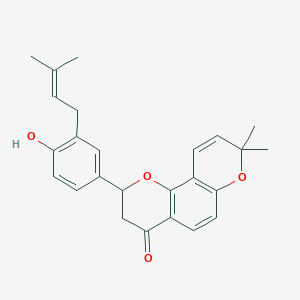
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
